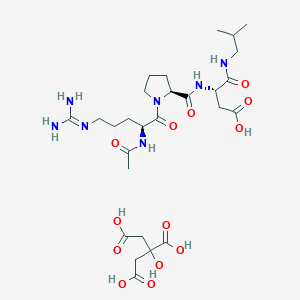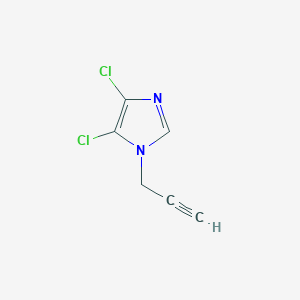
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate, also known as EAHMOC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is not yet fully understood. However, studies have shown that it may exert its effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to modulate the expression of genes involved in oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to enhance the activity of antioxidant enzymes and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is its broad range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, its relatively simple synthesis method and low cost make it an attractive candidate for further research. However, one of the limitations of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate. One potential area of focus is the development of new drug candidates based on the structure of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of new methods for improving the solubility and bioavailability of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate may enhance its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate can be achieved through a multi-step process that involves the reaction of various chemical compounds, including ethyl acetoacetate, ethyl glyoxylate, and L-serine. The process involves the use of several reagents, including sodium hydroxide, hydrochloric acid, and ethanol. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate has been found to exhibit neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
195525-52-1 |
|---|---|
Nombre del producto |
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
Fórmula molecular |
C8H12N2O4 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
ethyl (2S)-3-amino-2-(hydroxymethyl)-5-oxo-1,2-dihydropyrrole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)5-6(9)4(3-11)10-7(5)12/h4,11H,2-3,9H2,1H3,(H,10,12)/t4-/m1/s1 |
Clave InChI |
RJEPJIDFVKNBPW-SCSAIBSYSA-N |
SMILES isomérico |
CCOC(=O)C1=C([C@H](NC1=O)CO)N |
SMILES |
CCOC(=O)C1=C(C(NC1=O)CO)N |
SMILES canónico |
CCOC(=O)C1=C(C(NC1=O)CO)N |
Sinónimos |
1H-Pyrrole-3-carboxylicacid,4-amino-2,5-dihydro-5-(hydroxymethyl)-2-oxo-,ethylester,(5S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)





![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)


